molecular formula C10H10O3 B3096637 3-(2-Methylphenyl)oxirane-2-carboxylic acid CAS No. 1287218-33-0

3-(2-Methylphenyl)oxirane-2-carboxylic acid

Cat. No. B3096637
CAS RN: 1287218-33-0
M. Wt: 178.18 g/mol
InChI Key: DELLMYLXWODDBU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3 . It is a chemical building block used in life science research .


Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenyl)oxirane-2-carboxylic acid contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Methylphenyl)oxirane-2-carboxylic acid is 178.188 .

Scientific Research Applications

  • Synthesis and Biological Activity : A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes compounds structurally similar to 3-(2-Methylphenyl)oxirane-2-carboxylic acid, has been synthesized. These compounds have shown remarkable blood glucose-lowering activities in fasted rats. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms lead to the most effective substances in this class (Eistetter & Wolf, 1982).

  • Radiochemistry and Imaging : Research has been conducted on the synthesis, purification, and radiolabeling of derivatives of 3-(2-Methylphenyl)oxirane-2-carboxylic acid for potential use in medical imaging. This includes the development of radioiodinated compounds, which can be used for diagnostic imaging (Abbas, Hankes, & Feinendegen, 1990).

  • Chemical Synthesis and Rearrangements : Novel synthetic approaches have been developed to create derivatives of 3-(2-Methylphenyl)oxirane-2-carboxylic acid. These methods are efficient and yield high-quality compounds that are useful in the synthesis of other chemical entities, such as anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Molecular Modeling and Reaction Studies : Investigations into the transformation of various carbonyl compounds to form substituted oxiranes, aziridines, and azirines have been conducted. These studies include both theoretical (DFT and MP2 computations) and experimental approaches, providing insights into the chemical properties and potential applications of oxirane compounds (Gridnev et al., 2019).

  • Biological Applications : Oxirane compounds with a carboxylic group, such as 3-(2-Methylphenyl)oxirane-2-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (El‐sayed, Maher, El Hashash, & Rizk, 2017).

Safety and Hazards

3-(2-Methylphenyl)oxirane-2-carboxylic acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(2-methylphenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLMYLXWODDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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